molecular formula C10H10N2O3 B12441936 Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Katalognummer: B12441936
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: FDWIXVUUSGPHEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxypyridine with suitable reagents to form the pyrrolo[2,3-B]pyridine core, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer. The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 1H-pyrrolo[2,3-B]pyridine-3-carboxylate
  • Methyl 3-Hydroxythieno[2,3-B]pyridine-2-carboxylate
  • 2-methyl-1H-pyrrolo[2,3-B]pyridine

Comparison: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is unique due to its methoxy group at the 3-position, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-6-4-3-5-11-9(6)12-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI-Schlüssel

FDWIXVUUSGPHEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(NC2=C1C=CC=N2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.